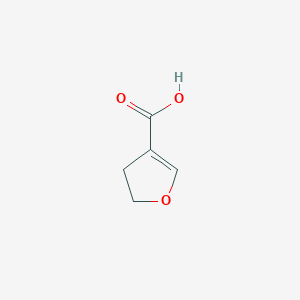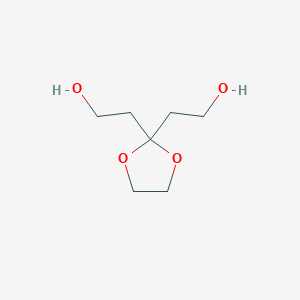
1,3-Dioxolane-2,2-diethanol
Übersicht
Beschreibung
“1,3-Dioxolane-2,2-diethanol” is a chemical compound with the molecular formula C7H14O4 . It is related to 1,3-Dioxolane, which is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . The corresponding saturated 6-membered C4O2 rings are called dioxanes .
Synthesis Analysis
The synthesis of 1,3-Dioxolanes can be achieved by the condensation of carbonyl compounds with vicinal diols . This results in a high yield of the reaction product and considerably reduces the duration of the process . The effect of ethanol is assumed to be caused by the adduct formation with carbonyl compounds (hemiacetals) which behave as active intermediates of the condensation .
Molecular Structure Analysis
The molecular structure of “1,3-Dioxolane-2,2-diethanol” is available as a 2D Mol file . It contains a total of 25 bonds, including 11 non-H bonds, 4 rotatable bonds, 1 five-membered ring, 2 hydroxyl groups, 2 primary alcohols, and 2 ethers (aliphatic) .
Chemical Reactions Analysis
1,3-Dioxolane compounds (DOXs) have been proposed as biobased reaction media . They are easily prepared from lactic acid and formaldehyde and satisfy the criteria for a green solvent . They are stable under neutral or basic conditions .
Wissenschaftliche Forschungsanwendungen
Application in Antibacterial and Antifungal Compounds
- Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : 1,3-Dioxolanes have been synthesized and tested for their potential antibacterial and antifungal activities . They are used in the synthesis of new enantiomerically pure and racemic compounds .
- Methods of Application : The compounds were synthesized by the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 . The structure of the newly synthesized compounds was established through elemental analysis and spectroscopic characterization .
- Results or Outcomes : Biological screening showed that most of the tested compounds show excellent antifungal activity against C. albicans, and significant antibacterial activity against S. aureus, S. epidermidis, E. faecalis and P. aeruginosa .
Application in Oxidation of Alkenes
- Scientific Field : Organic Chemistry .
- Summary of the Application : 1,3-Dioxolanes are used in the stereoselective formation of substituted compounds through a three-component assembly during the oxidation of alkenes with hypervalent iodine .
- Methods of Application : The reaction proceeded via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine . The stereoselective trapping of the cation intermediate with silyl enol ether completed the formation of the dioxolane product .
- Results or Outcomes : The process resulted in the stereoselective formation of substituted 1,3-dioxolanes .
Application in Fuel Additives
- Scientific Field : Chemical Engineering .
- Summary of the Application : 1,3-Dioxolanes have attracted interest due to the possibility of application in petrol for improving the octane characteristics, increasing the phase stability of the alcohol-containing gasoline, and decreasing the toxicity of the exhaust gases .
- Methods of Application : The synthesis of cyclic ketals (1,3-dioxolanes) from glycerol and other di- and polyols involves the condensation with carbonyl compounds. This is an acid-catalyzed equilibrium process that can be shifted to the side of the reaction products by the elimination of the formed water .
- Results or Outcomes : The use of 1,3-Dioxolanes as fuel additives can improve the economy of the process and approach it to modern ecologic standards .
Application in Synthesis of Polymers, Rubber Goods and Paint-and Lacquer Materials
- Scientific Field : Polymer Chemistry .
- Summary of the Application : 1,3-Dioxolanes are used as semiproducts and auxiliary substances in the synthesis of polymers, rubber goods and paint-and lacquer materials .
- Methods of Application : The synthesis of cyclic ketals (1,3-dioxolanes) from glycerol and other di- and polyols involves the condensation with carbonyl compounds. This is an acid-catalyzed equilibrium process that can be shifted to the side of the reaction products by the elimination of the formed water .
- Results or Outcomes : The use of 1,3-Dioxolanes in the synthesis of polymers, rubber goods and paint-and lacquer materials can improve the economy of the process and approach it to modern ecologic standards .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[2-(2-hydroxyethyl)-1,3-dioxolan-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c8-3-1-7(2-4-9)10-5-6-11-7/h8-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQISMXPUYQRVLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341826 | |
| Record name | 1,3-Dioxolane-2,2-diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxolane-2,2-diethanol | |
CAS RN |
5694-95-1 | |
| Record name | 1,3-Dioxolane-2,2-diethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2-hydroxyethyl)-1,3-dioxolan-2-yl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

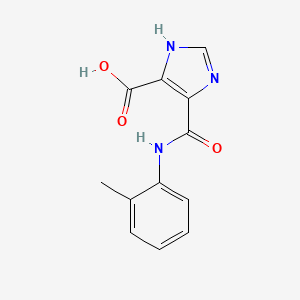

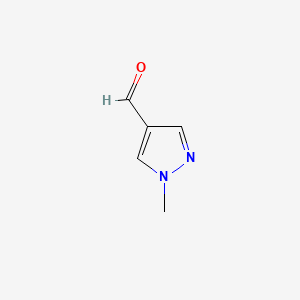



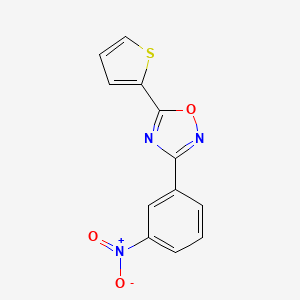
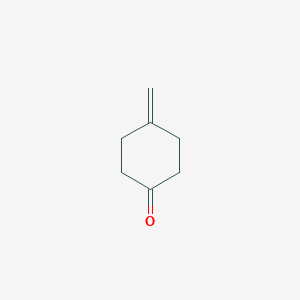
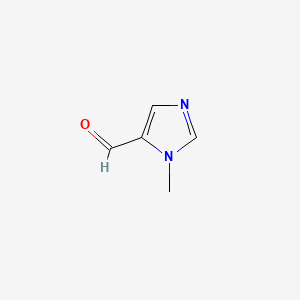
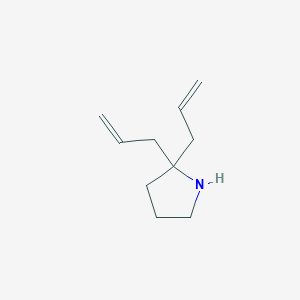


![5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1296812.png)
